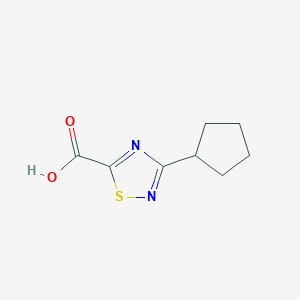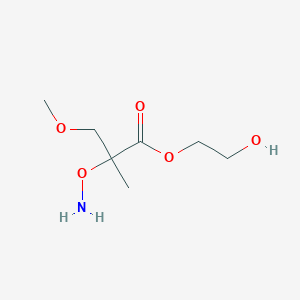
2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C12H20O It features a cyclopropane ring attached to a cyclohexane ring with two methyl groups at the 4-position and an aldehyde group at the 1-position of the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with diazomethane to form the cyclopropane ring. The resulting intermediate is then subjected to oxidation to introduce the aldehyde group at the 1-position of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various chemical reactions that can modulate biological pathways .
Comparación Con Compuestos Similares
Cyclopropane-1-carbaldehyde: Lacks the cyclohexane ring and methyl groups.
4,4-Dimethylcyclohexanone: Lacks the cyclopropane ring and aldehyde group.
Cyclohexane-1-carbaldehyde: Lacks the cyclopropane ring and methyl groups.
Uniqueness: 2-(4,4-Dimethylcyclohexyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane and cyclohexane rings, along with the aldehyde group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-(4,4-dimethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-12(2)5-3-9(4-6-12)11-7-10(11)8-13/h8-11H,3-7H2,1-2H3 |
Clave InChI |
WELWMDVWYAOBPX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C2CC2C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(tert-Butoxy)carbonyl]-2-ethyl-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B13218630.png)
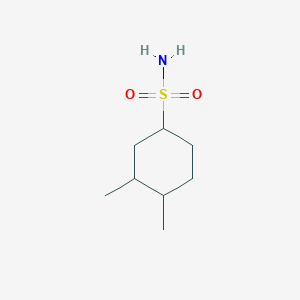
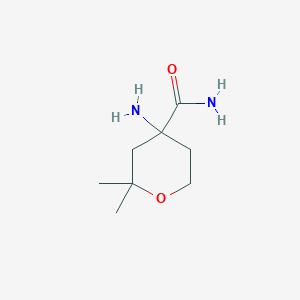
![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)
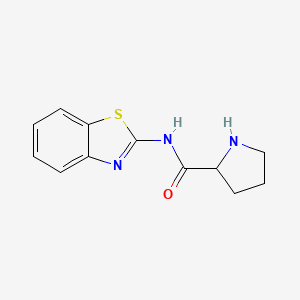
![1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
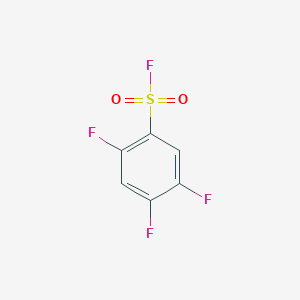
![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
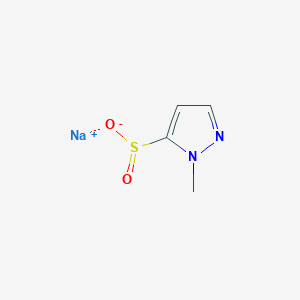
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)
